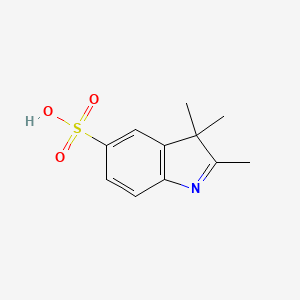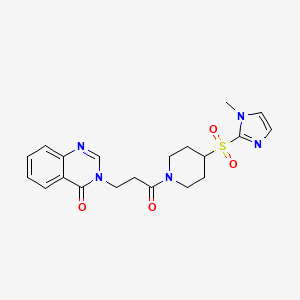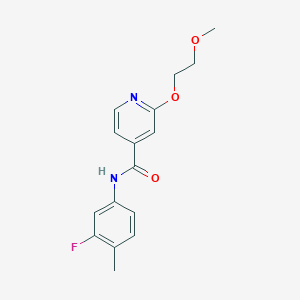![molecular formula C10H13N3O2 B2497181 N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide CAS No. 2411243-97-3](/img/structure/B2497181.png)
N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide, also known as OPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. OPAA is a pyrimidine derivative that has a propenamide functional group, which makes it a versatile compound for chemical modifications.
作用機序
The mechanism of action of N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide is not well understood, but it is believed to involve the modulation of various cellular processes. This compound has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Additionally, this compound has been shown to modulate the activity of ion channels, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to modulate the activity of ion channels, which can affect the excitability of neurons.
実験室実験の利点と制限
One of the main advantages of N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide is its versatility as a building block for the synthesis of functional materials. The propenamide functional group of this compound allows for the facile modification of the compound, making it a useful precursor for the synthesis of a wide range of materials. Additionally, this compound has been shown to exhibit antitumor activity, making it a potential therapeutic agent for the treatment of cancer.
One limitation of this compound is its potential toxicity, which can limit its use in certain applications. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to optimize its use in certain applications.
将来の方向性
There are several future directions for the study of N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide. One potential direction is the optimization of its antitumor activity for use as a therapeutic agent for the treatment of cancer. Additionally, the modulation of ion channel activity by this compound could have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, the use of this compound as a building block for the synthesis of functional materials could have applications in fields such as materials science and nanotechnology.
合成法
The synthesis of N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide involves the reaction of 3-aminopropylamine with ethyl acrylate in the presence of a catalyst such as sodium ethoxide. The resulting product is then reacted with cyanoacetic acid to yield the final product, this compound. The overall synthesis process is relatively simple and can be performed in a laboratory setting with standard equipment.
科学的研究の応用
N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, this compound has been investigated as a potential therapeutic agent for Parkinson's disease due to its ability to inhibit the aggregation of alpha-synuclein, a protein that is implicated in the development of the disease.
In biochemistry, this compound has been used as a probe to study the structure and function of enzymes that are involved in the metabolism of pyrimidine nucleotides. This compound has also been shown to modulate the activity of ion channels, which are important for the regulation of neuronal excitability.
In materials science, this compound has been used as a building block for the synthesis of functional polymers and materials. The propenamide functional group of this compound allows for the facile modification of the compound, making it a useful precursor for the synthesis of a wide range of materials.
特性
IUPAC Name |
N-[3-(2-oxopyrimidin-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-9(14)11-5-3-7-13-8-4-6-12-10(13)15/h2,4,6,8H,1,3,5,7H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIRHFILCBYXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1C=CC=NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497102.png)
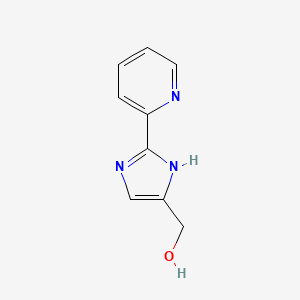

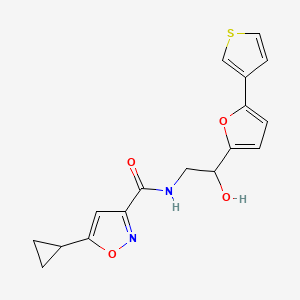
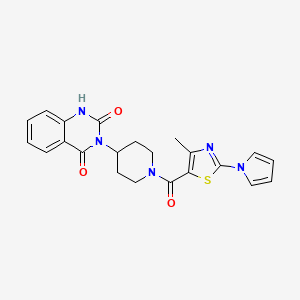

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)

